Cefuroxime axetil

Antibacterial efficacy Acute otitis media Bacteriologic failure

Sourcing an authentic (E)-diastereomer reference standard for cefuroxime axetil impurity profiling is hindered by the prevalence of mixed diastereomer drug substance (CAS 64544-07-6), which cannot provide unambiguous (E)-isomer identification. This EP Impurity B standard (CAS 97232-96-7) delivers the exact trans-isomer configuration required for compendial HPLC method validation and ANDA regulatory submissions. • Fully characterized per ICH Q3A/Q3B guidelines with structural confirmation by NMR and HRMS • Enables accurate retention time marking for the (E)-isomer peak in diastereomer-specific HPLC methods • Available with optional lot-specific traceability against current USP or EP reference standard certificates

Molecular Formula C20H22N4O10S
Molecular Weight 510.5 g/mol
CAS No. 97232-96-7
Cat. No. B1236175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefuroxime axetil
CAS97232-96-7
Synonymsacetoxyethylcefuroxime
CCI 15641
CCI-15641
Ceftin
cefuroxime 1-acetoxyethyl ester
cefuroxime axetil
Zinnat
Molecular FormulaC20H22N4O10S
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
InChIInChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1
InChIKeyKEJCWVGMRLCZQQ-DJMWJSSGSA-N
Commercial & Availability
Standard Pack Sizes15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Freely soluble in acetone;  sparingly soluble in chloroform, ethyl acetate, methanol;  slightly soluble in dehydrated alcohol. Insoluble in ether, wate

Structure & Identifiers


Interactive Chemical Structure Model





Cefuroxime Axetil (CAS 97232-96-7): A Prodrug Cephalosporin for Oral Antibacterial Therapy


Cefuroxime axetil (CAS 97232-96-7) is an acetoxyethyl ester prodrug of cefuroxime, a second-generation cephalosporin antibiotic. After oral administration, it undergoes rapid hydrolysis by intestinal esterases to release the active parent compound, cefuroxime. This prodrug design enables effective oral delivery of a broad-spectrum antibacterial agent that would otherwise exhibit negligible oral absorption. Cefuroxime axetil is characterized by beta-lactamase stability, which confers activity against common beta-lactamase-producing respiratory pathogens. The commercial material is a 1:1 mixture of two diastereomers (R and S configurations at the 1' position), a stereochemical feature that influences its absorption and pharmacokinetic profile [1].

Why Cefuroxime Axetil Cannot Be Interchanged with Other Oral Cephalosporins


Cefuroxime axetil is a member of the oral cephalosporin class, but it is not functionally equivalent to its closest analogs, such as cefaclor, cefixime, or cefpodoxime proxetil. It is one of only two prodrugs in the class (alongside cefpodoxime proxetil), requiring hydrolysis in the intestinal mucosa for activation [1]. Its absorption is uniquely dependent on the physical state of the prodrug, with amorphous formulations demonstrating significantly higher bioavailability than crystalline forms [2]. Furthermore, its serum half-life of approximately 1.3 hours is longer than older agents like cefaclor (0.7 hr) but shorter than newer ones like cefixime (2.4 hr), leading to different dosing schedules and tissue exposure profiles. These pharmacokinetic and pharmaceutical differences preclude simple substitution in a clinical or industrial setting.

Quantitative Evidence of Cefuroxime Axetil Differentiation


Bacteriologic Failure Rate: Cefuroxime Axetil vs. Cefaclor in Acute Otitis Media

In a randomized, controlled trial of 6–36 month-old patients with acute otitis media (AOM) confirmed by tympanocentesis, the bacteriologic failure rate after 10 days of treatment was significantly lower with cefuroxime axetil compared to cefaclor. Bacteriologic failure was observed in 15% of cefuroxime axetil recipients versus 32% in the cefaclor group [1].

Antibacterial efficacy Acute otitis media Bacteriologic failure Pediatric infections

Time Above MIC: Cefuroxime Axetil vs. Cefaclor for Respiratory Pathogens

A comparative pharmacokinetic-pharmacodynamic study evaluated the relationship between serum concentrations and MIC values for common respiratory pathogens. At recommended dosing regimens (cefuroxime axetil 250 mg twice daily, cefaclor 375 mg twice daily or 250 mg three times daily), cefuroxime concentrations exceeded the MIC90 for the tested strains for a significantly greater duration than cefaclor [1]. Specifically, the time above MIC was significantly greater (P < 0.05) for cefuroxime axetil at 250 mg than for cefaclor at either 250 mg or 375 mg against H. influenzae, S. pneumoniae, and M. catarrhalis [1].

Pharmacodynamics Time above MIC Respiratory infections Streptococcus pneumoniae Haemophilus influenzae

Formulation-Dependent Bioavailability: Amorphous vs. Crystalline Cefuroxime Axetil

The oral bioavailability of cefuroxime axetil is critically dependent on its physical state. The substantially amorphous form of cefuroxime axetil exhibits higher oral bioavailability than the crystalline form [1]. The crystalline form is only slightly soluble in water, and the two diastereomers (R and S) exhibit different solubility profiles. This difference in solubility and dissolution rate translates directly into differential systemic exposure [2].

Bioavailability Solid-state chemistry Formulation science Amorphous dispersion

Food Effect on Absolute Bioavailability of Cefuroxime Axetil Tablets

The absolute bioavailability of cefuroxime axetil tablets is significantly modulated by food intake. In the fasted state, the absolute bioavailability is 37%. When taken with or shortly after a meal, the absolute bioavailability increases to 52% [1]. This represents a 40.5% relative increase in bioavailability with food.

Food effect Bioavailability Pharmacokinetics Formulation performance

Serum Half-Life and Dosing Frequency: Cefuroxime Axetil vs. Older Oral Cephalosporins

Cefuroxime axetil exhibits a serum elimination half-life of approximately 1.3 hours, which is notably longer than older oral cephalosporins such as cefaclor (0.7 hours). This longer half-life enables twice-daily (BID) dosing for cefuroxime axetil, whereas cefaclor requires three to four times daily (TID–QID) administration [1]. In a direct comparative study, the mean oral clearance of cefuroxime axetil was found to be lower than that of cefaclor [2].

Pharmacokinetics Half-life Dosing interval Cephalosporin class

Clinical Efficacy in Sinusitis: Cefuroxime Axetil Compared to Multiple Oral Antibiotics

In a review of 12 randomized, comparative clinical trials involving 1,516 assessable patients with acute sinusitis or acute exacerbations of chronic sinusitis, cefuroxime axetil (250 mg twice daily) demonstrated satisfactory clinical outcomes (cure or improvement) in 79% to 100% of patients, and bacteriologic eradication rates of 84% to 100% [1]. These outcomes were similar to those achieved with amoxicillin, amoxicillin/clavulanate, cefaclor, cefadroxil, cefixime, clarithromycin, and doxycycline. No comparator demonstrated a therapeutic advantage over cefuroxime axetil regarding time to symptom resolution [1].

Sinusitis Clinical efficacy Bacteriologic eradication Comparative trials

Application Scenarios Where Cefuroxime Axetil Differentiation Matters


Pediatric Acute Otitis Media: Superior Bacteriologic Eradication

Based on direct clinical trial evidence showing a significantly lower bacteriologic failure rate (15% vs. 32% for cefaclor, P = .009) [1], cefuroxime axetil is a preferred oral cephalosporin for the treatment of acute otitis media in children. This differential efficacy supports its selection in clinical guidelines and pediatric formularies where maximizing bacterial eradication is a priority.

Respiratory Tract Infections: Optimized Time Above MIC

For respiratory infections caused by S. pneumoniae, H. influenzae, and M. catarrhalis, cefuroxime axetil provides a pharmacodynamic advantage over cefaclor. Its serum concentrations remain above the MIC90 for a significantly greater duration (P < 0.05) [1]. This translates into more sustained antibacterial pressure, a key factor in preventing resistance and ensuring clinical success in community-acquired pneumonia and acute exacerbations of chronic bronchitis.

Outpatient Therapy Requiring Twice-Daily Dosing

With a serum half-life of approximately 1.3 hours, cefuroxime axetil enables effective twice-daily (BID) dosing, whereas older oral cephalosporins like cefaclor require three or four daily doses [1]. This simplified dosing regimen improves patient adherence and is particularly advantageous for outpatient settings where compliance is a concern.

Formulation Development Requiring Amorphous Material

Industrial procurement of cefuroxime axetil for generic drug development must specify the amorphous form. The amorphous state provides higher oral bioavailability than the crystalline form [1]. The presence of two diastereomers (R and S) with differing solubilities further complicates formulation. Sourcing and characterizing the correct amorphous material is a critical step in ensuring bioequivalence with the reference listed drug.

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